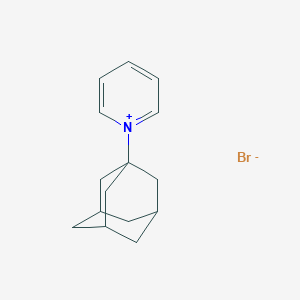

1-(1-Adamantyl)pyridinium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1-adamantyl)pyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N.BrH/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15;/h1-5,12-14H,6-11H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXUSTFZAJVTMK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)[N+]4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50534820 | |

| Record name | 1-(1-Adamantyl)pyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19984-57-7 | |

| Record name | 1-(1-Adamantyl)pyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-Adamantyl)pyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1-Adamantyl)pyridinium Bromide from 1-Bromoadamantane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(1-Adamantyl)pyridinium bromide, a quaternary pyridinium salt incorporating the bulky and lipophilic adamantane cage. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of adamantane-containing compounds. The guide delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol for a modern, catalyzed synthesis, outlines robust analytical characterization techniques, and provides practical troubleshooting advice. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide aims to serve as a self-validating system for the successful synthesis and characterization of this important chemical entity.

Introduction: The Significance of Adamantane and Pyridinium Moieties in Medicinal Chemistry

The incorporation of an adamantane moiety into organic molecules has become a powerful strategy in drug discovery.[1] The unique properties of the adamantane cage—its rigid, three-dimensional structure, and high lipophilicity—can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3] Adamantane derivatives have found clinical applications as antiviral agents (e.g., amantadine), in the treatment of neurodegenerative disorders, and as antidiabetic agents.[1] The adamantyl group can act as a bulky anchor to enhance binding affinity to biological targets and can also improve a drug's metabolic stability.[1]

Pyridinium salts, on the other hand, are a class of quaternary ammonium compounds with a wide range of applications. They are found in numerous natural products and bioactive pharmaceuticals and are utilized as antimicrobial agents, enzyme inhibitors, and in materials science.[4][5] The permanent positive charge on the pyridinium nitrogen can facilitate interactions with biological targets and influence solubility.

The synthesis of 1-(1-Adamantyl)pyridinium bromide combines these two important pharmacophores, creating a molecule with potential applications in areas such as drug delivery, as a phase-transfer catalyst, or as a structural motif in supramolecular chemistry.[6] This guide will provide the necessary technical details for its efficient synthesis and thorough characterization.

Reaction Mechanism: An SN1 Pathway

The reaction between 1-bromoadamantane and pyridine proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[6] This pathway is favored due to the structure of 1-bromoadamantane, which is a tertiary alkyl halide. The bulky adamantyl group creates significant steric hindrance around the reaction center, making a bimolecular (SN2) attack by the pyridine nucleophile highly unfavorable.

The SN1 mechanism is a two-step process:

-

Formation of a Carbocation Intermediate: The rate-determining step of the reaction is the spontaneous dissociation of the carbon-bromine bond in 1-bromoadamantane to form a stable tertiary carbocation, the 1-adamantyl cation, and a bromide anion.[7][8] The stability of the 1-adamantyl cation is a key driving force for this reaction. This high stability arises from the geometry of the adamantane cage, which allows for effective hyperconjugation.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyridine molecule then acts as a nucleophile, attacking the electron-deficient carbocation. This step is typically fast and results in the formation of the desired 1-(1-Adamantyl)pyridinium cation.[7]

Historically, this reaction was often carried out under harsh conditions, such as high temperatures (180-230°C) in sealed ampoules, to overcome the activation energy barrier. However, modern methods employ catalysts to facilitate the reaction under significantly milder conditions.

The Role of 3-Hydroxypyridine as a Catalyst

Recent advancements have demonstrated that the addition of a catalytic amount of 3-hydroxypyridine can significantly improve the rate and yield of the reaction, allowing it to proceed at lower temperatures (90-120°C). While the precise mechanism of catalysis is not fully elucidated, it is proposed that the electron-rich 3-hydroxypyridine may initially react with the 1-adamantyl cation to form an O-adamantylated intermediate. This intermediate then serves as a more effective adamantyl-transfer agent to the pyridine, facilitating the overall N-adamantylation process under milder conditions.

Experimental Protocol: Catalyzed Synthesis

This protocol is based on the milder, catalyzed method which offers improved safety, efficiency, and scalability compared to older high-temperature procedures.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Bromoadamantane | 215.13 | 10.8 g | 0.05 | Ensure high purity. |

| Pyridine | 79.10 | 8.0 mL (7.9 g) | 0.10 | Use freshly distilled or anhydrous grade. |

| 3-Hydroxypyridine | 95.10 | 0.25 g | 0.0026 | Catalyst. |

| Acetone | 58.08 | ~50-100 mL | - | Reagent grade, for recrystallization. |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromoadamantane (10.8 g, 0.05 mol), pyridine (8.0 mL, 0.1 mol), and 3-hydroxypyridine (0.25 g, 0.0026 mol).

-

Causality: Using a 2:1 molar ratio of pyridine to 1-bromoadamantane ensures that pyridine acts as both the nucleophile and the solvent, driving the reaction to completion. The reflux condenser prevents the loss of volatile pyridine during heating.

-

-

Heating and Reaction Monitoring: Place the flask in a preheated heating mantle or oil bath set to 120°C. Stir the reaction mixture vigorously and maintain it at reflux for approximately 30 hours.

-

Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barrier for the rate-limiting carbocation formation. The reaction time is optimized for high conversion. The progress of the reaction can be monitored by the formation of a solid precipitate.

-

-

Isolation of the Crude Product: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the mixture cools, the product will precipitate out of the solution.

-

Causality: The product, a salt, is significantly less soluble in the pyridine solvent at lower temperatures, leading to its precipitation.

-

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold diethyl ether or acetone to remove any residual pyridine.

-

Causality: Vacuum filtration is an efficient method for separating the solid product from the liquid reaction mixture. Washing with a cold, non-polar solvent helps to remove impurities without dissolving a significant amount of the desired product.

-

-

Purification by Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of boiling acetone to dissolve the solid completely. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.

-

Causality: Recrystallization is a powerful purification technique for solid compounds. The product is soluble in hot acetone but much less so in cold acetone, allowing for the separation from more soluble impurities. Slow cooling promotes the formation of larger, purer crystals.

-

-

Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold acetone, and dry them in a vacuum oven at 60-80°C to a constant weight.

-

Causality: The final filtration isolates the purified product, and drying under vacuum removes any residual solvent to yield the final, pure 1-(1-Adamantyl)pyridinium bromide.

-

Expected Yield

Yields for this catalyzed procedure are reported to be in the range of 88-97%.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(1-Adamantyl)pyridinium bromide.

| Property | Value |

| Molecular Formula | C₁₅H₂₀BrN |

| Molecular Weight | 294.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 246-248°C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation of the product. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for both the adamantyl and pyridinium protons.

-

Pyridinium Protons: These will be the most downfield signals due to the deshielding effect of the positively charged nitrogen. The α-protons (adjacent to the nitrogen) are expected to appear as a doublet or triplet around 8.8-9.2 ppm. The β- and γ-protons will appear further upfield, typically in the range of 8.0-8.7 ppm.[7]

-

Adamantyl Protons: The 15 protons of the adamantane cage will appear as a series of broad multiplets in the upfield region, typically between 1.7 and 2.5 ppm.[7]

-

-

¹³C NMR: The carbon NMR will provide further structural confirmation.

-

Pyridinium Carbons: The carbons of the pyridinium ring will be deshielded and appear in the aromatic region, typically between 140 and 150 ppm.

-

Adamantyl Carbons: The quaternary bridgehead carbon of the adamantane attached to the nitrogen is significantly deshielded and has been reported to appear at approximately 64.7 ppm.[6] The other adamantyl carbons will resonate in the upfield region, typically between 25 and 45 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum can confirm the presence of key functional groups.

-

C-H Stretching (Adamantyl): Strong bands are expected in the 2850-2950 cm⁻¹ region, characteristic of the sp³ C-H bonds of the adamantane cage.

-

Aromatic C-H and C=C/C=N Stretching (Pyridinium): A series of weaker bands will be present in the 3000-3100 cm⁻¹ region (aromatic C-H) and medium to strong bands in the 1450-1650 cm⁻¹ region (aromatic ring stretching).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the cation. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak for the 1-(1-Adamantyl)pyridinium cation.

-

Expected Molecular Ion (M⁺): [C₁₅H₂₀N]⁺ at m/z = 214.16.

Safety and Handling

-

1-Bromoadamantane: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. It is a skin and eye irritant. Work in a well-ventilated fume hood and avoid sources of ignition.

-

3-Hydroxypyridine: May cause skin and eye irritation. Handle with standard laboratory PPE.

-

General Precautions: The reaction should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | - Incomplete reaction. - Impure reagents. | - Extend the reaction time. - Ensure pyridine is anhydrous and 1-bromoadamantane is of high purity. |

| Product is Oily or Difficult to Crystallize | - Presence of impurities. - Incorrect recrystallization solvent. | - Wash the crude product thoroughly before recrystallization. - Try alternative recrystallization solvents such as ethanol or isopropanol. |

| Side Reactions | - Possibility of elimination (E1) at higher temperatures, though less likely for adamantyl systems. | - Maintain the recommended reaction temperature. The catalyzed, milder conditions are designed to minimize side reactions. |

Conclusion

The synthesis of 1-(1-Adamantyl)pyridinium bromide from 1-bromoadamantane is a robust and reproducible reaction, particularly when employing a catalyzed approach under milder conditions. This in-depth guide has provided a comprehensive framework for this synthesis, from the fundamental SN1 mechanism to a detailed experimental protocol and analytical characterization. By understanding the causality behind each step and adhering to the outlined procedures, researchers can confidently and efficiently produce this valuable chemical compound for further investigation in drug discovery and other scientific disciplines.

References

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 7.10: Carbocation Structure and Stability. Retrieved from [Link]

- Dostál, J., Stodůlka, P., Maloň, M., & Gažák, R. (2013). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Natural Products Chemistry & Research, 1(3).

- Gryn'ova, G., Coote, M. L., & Corminboeuf, C. (2013). Theory and practice of calculating pKa's in electronic ground and excited states. Wiley Interdisciplinary Reviews: Computational Molecular Science, 3(6), 640-660.

- Hughes, E. D., Ingold, C. K., & Shorter, J. (1960). Mechanism of substitution at a saturated carbon atom. Part L. The solvolysis of tert.-butyl bromide in hydroxylic solvents. Journal of the Chemical Society, 3234-3243.

- Phan, T. P., Nguyen, T. T., & Le, T. N. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775.

- Shadrikova, V. A., Golovin, E. V., & Klimochkin, Y. N. (2015). Adamantylation of Pyridine Derivatives. Chemistry of Heterocyclic Compounds, 50(11), 1586-1593.

- Soutsas, A., Wilson, D. J. D., & O'Hair, R. A. J. (2011). Gas-phase reactivity of the 1-adamantyl radical. Organic & Biomolecular Chemistry, 9(12), 4474-4481.

- Staskiewicz, S., & Jones, G. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry.

-

PubChem. (n.d.). 1-(1-Adamantyl)pyridinium bromide. Retrieved from [Link]

-

Shadrikova, V. A., Golovin, E. V., & Klimochkin, Y. N. (2015). Adamantylation of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

- Schleyer, P. von R., & Nicholas, R. D. (1961). The Reactivity of Bridgehead Compounds of Adamantane. Journal of the American Chemical Society, 83(12), 2700–2707.

- Wu, W., & Wang, J. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6123-6130.

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

- Sharma, P., Kumar, A., & Singh, B. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(11), 1848-1888.

- Tomalia, D. A., & Brothers, H. M. (2016). Dendrimers in Nanomedicine. In Dendrimers in Nanoscience and Nanotechnology (pp. 1-56).

- Von Itzstein, M. (2007). The war against influenza: discovery and development of sialidase inhibitors. Nature Reviews Drug Discovery, 6(12), 967-974.

- Liu, Y., et al. (2017). Adamantane-modified polymers for enhanced cell membrane penetration. Journal of Controlled Release, 259, 1-12.

- Kumar, P., et al. (2022). Adamantane conjugation for improved liposomal formulations. International Journal of Pharmaceutics, 611, 121314.

- Loftsson, T., & Brewster, M. E. (2012). Adamantane-modified cyclodextrins for improved drug bioavailability. Journal of Pharmaceutical Sciences, 101(9), 3019-3032.

- Chaudhuri, S., & Ahmed, A. (2019). Solubilization of hydrophobic drugs using adamantane-modified cyclodextrins. AAPS PharmSciTech, 20(5), 200.

- J. Chem. Health Risks. (2023). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 13(4), 285-302.

- Mravljak, J., et al. (2016). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 21(8), 1049.

- Messali, M. (2017). Synthesis and crystal structure of a new pyridinium bromide salt.

-

Staskiewicz, S., & Jones, G. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Retrieved from [Link]

-

BYJU'S. (n.d.). SN1 Reaction Mechanism. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Sultani, A. A. (2017). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 22(9), 1474.

-

J. Chem. Health Risks. (2023). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Retrieved from [Link]

-

Mravljak, J., et al. (2016). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. Retrieved from [Link]

Sources

- 1. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(1-Adamantyl)pyridinium Bromide | Research Chemical [benchchem.com]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. RU2515498C1 - Method of producing 1-(adamantyl-1)-pyridinium bromide - Google Patents [patents.google.com]

- 8. 1-(1-Adamantyl)pyridinium bromide | C15H20BrN | CID 13287148 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quaternization of Pyridine with 1-Bromoadamantane: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Adamantane and Pyridinium Moieties in Modern Chemistry

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, has garnered significant attention in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable properties such as metabolic stability, increased lipophilicity, and the ability to act as a bulky anchoring group, often leading to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.[1] Concurrently, pyridinium salts are a well-established class of compounds with a wide range of applications, including as antimicrobial agents, catalysts, and in the development of ionic liquids.[2] The fusion of these two pharmacophores through the quaternization of pyridine with an adamantyl halide presents a compelling strategy for the synthesis of novel molecular entities with potential applications in drug discovery and development.[3]

This technical guide provides a comprehensive overview of the quaternization reaction between pyridine and 1-bromoadamantane, with a focus on the underlying reaction mechanism, practical experimental methodologies, and detailed product characterization. As Senior Application Scientists, our goal is to present this information with a blend of theoretical understanding and practical, field-proven insights to empower researchers in their synthetic endeavors.

Mechanistic Deep Dive: Unraveling the SN1 Pathway

The quaternization of pyridine with 1-bromoadamantane is a classic example of a nucleophilic substitution reaction. However, the sterically encumbered nature of the adamantyl group plays a decisive role in dictating the operative mechanism. A thorough analysis points towards a predominantly unimolecular nucleophilic substitution (SN1) pathway, as opposed to a bimolecular (SN2) mechanism.

The Infeasibility of the SN2 Pathway

An SN2 reaction necessitates a backside attack of the nucleophile (pyridine) on the carbon atom bearing the leaving group (bromide). In the case of 1-bromoadamantane, the cage-like structure of the adamantyl group completely shields the back of the C-Br bond, rendering a direct backside attack sterically impossible.

The Favored SN1 Pathway: A Stepwise Exploration

The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate.

Step 1: Formation of the Adamantyl Carbocation

The rate-determining step of the reaction is the spontaneous dissociation of the leaving group, bromide, to form a tertiary adamantyl carbocation. This process is energetically demanding but is facilitated by several factors:

-

Carbocation Stability: The resulting 1-adamantyl cation is a tertiary carbocation, which is inherently more stable than secondary or primary carbocations due to the electron-donating inductive effects of the three adjacent alkyl groups within the adamantane framework.

-

Leaving Group Ability: Bromide is a good leaving group, capable of stabilizing the negative charge that develops as the C-Br bond heterolytically cleaves.

-

Solvent Effects: The choice of solvent is critical in promoting the SN1 mechanism. Polar protic solvents, such as alcohols or even an excess of pyridine itself, can stabilize both the forming carbocation and the departing bromide anion through solvation.[4][5] This stabilization of the transition state lowers the activation energy for the first step.[6]

Step 2: Nucleophilic Attack by Pyridine

Once the planar adamantyl carbocation is formed, it is rapidly attacked by the nucleophilic nitrogen atom of pyridine. This step is typically fast and leads to the formation of the final product, 1-(1-adamantyl)pyridinium bromide.

Diagram of the SN1 Reaction Mechanism

Caption: The SN1 mechanism for the quaternization of pyridine with 1-bromoadamantane.

Experimental Protocols: From Traditional to Modern Approaches

The synthesis of 1-(1-adamantyl)pyridinium bromide has been approached through various methods, ranging from high-temperature, high-pressure reactions to milder, catalyzed procedures. The choice of method often depends on the available equipment and the desired reaction scale.

Traditional High-Temperature Synthesis

This classical approach relies on forcing the reaction to completion through the use of high temperatures, which necessitates a sealed reaction vessel to contain the pressure generated by the solvent (pyridine) exceeding its boiling point.

Step-by-Step Methodology:

-

Reagent Preparation: In a thick-walled glass pressure tube equipped with a magnetic stir bar, combine 1-bromoadamantane and a molar excess of freshly distilled pyridine. A typical molar ratio is 1:5 to 1:10 (1-bromoadamantane:pyridine).

-

Sealing the Vessel: Securely seal the pressure tube according to the manufacturer's instructions. Ensure the seal is gas-tight to withstand the internal pressure that will develop upon heating.

-

Reaction Setup and Safety Precautions:

-

Place the sealed tube in a heating mantle or an oil bath situated behind a blast shield within a fume hood.

-

Crucially, never fill the pressure vessel to more than 50-75% of its total volume to allow for solvent expansion. [6][7]

-

Always inspect the glassware for any cracks or imperfections before use.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and consider using a face shield.[8]

-

-

Reaction Conditions: Heat the reaction mixture to 180-230 °C with vigorous stirring for 8-30 hours. The optimal temperature and time will depend on the scale and the specific ratio of reactants used.

-

Work-up and Purification:

-

After the designated reaction time, turn off the heating and allow the reaction vessel to cool completely to room temperature behind the blast shield. Never attempt to open a hot or pressurized vessel.

-

Once cooled, carefully open the vessel in the fume hood.

-

The product often precipitates out of the excess pyridine upon cooling. The product can be collected by filtration.

-

Wash the collected solid with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted 1-bromoadamantane.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Milder, Catalyzed Synthesis

Recent advancements have led to the development of milder synthetic routes that avoid the need for high temperatures and pressures. One such method employs 3-hydroxypyridine as a catalyst.[9]

Proposed Catalytic Mechanism:

The catalytic cycle is thought to involve the initial O-adamantylation of the more nucleophilic 3-hydroxypyridine. This intermediate then undergoes an intermolecular rearrangement to transfer the adamantyl group to a pyridine molecule, regenerating the catalyst and forming the desired product. The energy barrier for the heterolysis of the 3-PyO-C(Ad) bond is lower than that of the Br-C(Ad) bond, facilitating the generation of the adamantyl cation under milder conditions.[9]

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromoadamantane, pyridine (in a 1:1 to 1:2 molar ratio to 1-bromoadamantane), and a catalytic amount of 3-hydroxypyridine (1-10 mol%).

-

Reaction Conditions: Heat the reaction mixture to 90-120 °C with stirring for 10-40 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product can be precipitated by the addition of a non-polar solvent, such as diethyl ether.

-

Collect the solid by filtration and wash with diethyl ether.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure 1-(1-adamantyl)pyridinium bromide.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of 1-(1-adamantyl)pyridinium bromide.

| Parameter | Traditional High-Temperature Method | Catalyzed Milder Method |

| Temperature | 180-230 °C | 90-120 °C |

| Pressure | High (autogenous) | Atmospheric |

| Solvent | Pyridine (reactant and solvent) | Pyridine |

| Catalyst | None | 3-Hydroxypyridine |

| Reaction Time | 8-30 hours | 10-40 hours |

| Safety Considerations | Requires specialized pressure equipment and blast shielding | Standard laboratory glassware is sufficient |

| Yield | Generally good to high | Can achieve high yields |

Product Characterization: Confirming the Structure of 1-(1-Adamantyl)pyridinium Bromide

Thorough characterization of the final product is essential to confirm its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Physicochemical Properties

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₅H₂₀BrN[3]

-

Molecular Weight: 294.23 g/mol [10]

-

Melting Point: Approximately 245 °C (with decomposition)[3][11]

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-(1-adamantyl)pyridinium bromide.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will exhibit characteristic signals for both the adamantyl and pyridinium protons.

-

Pyridinium Protons: The protons on the pyridinium ring will be significantly deshielded due to the positive charge on the nitrogen atom. They will typically appear as multiplets in the downfield region of the spectrum (δ 8.0-9.5 ppm). The protons ortho to the nitrogen will be the most deshielded.

-

Adamantyl Protons: The adamantyl protons will appear as a series of broad singlets or multiplets in the upfield region (δ 1.5-2.5 ppm). The rigid, symmetrical nature of the adamantane cage leads to complex spin-spin coupling, often resulting in broad, overlapping signals that can be difficult to resolve completely. There will be three distinct sets of protons in a 6:3:6 ratio corresponding to the CH₂, CH, and CH₂ protons of the adamantyl cage.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information about the carbon framework.

-

Pyridinium Carbons: The carbons of the pyridinium ring will appear in the aromatic region (δ 125-150 ppm). The carbons adjacent to the positively charged nitrogen will be the most deshielded.

-

Adamantyl Carbons: The spectrum will show four distinct signals for the adamantyl carbons, corresponding to the quaternary carbon attached to the nitrogen, the two types of CH₂ groups, and the CH group. The quaternary carbon will be the most downfield of the adamantyl signals.

Conclusion: A Versatile Synthesis with Broad Implications

The quaternization of pyridine with 1-bromoadamantane is a robust and reliable method for accessing 1-(1-adamantyl)pyridinium bromide. Understanding the underlying SN1 mechanism is key to optimizing reaction conditions and troubleshooting potential issues. While traditional high-temperature methods are effective, the development of milder, catalyzed approaches offers a more accessible and potentially safer alternative for many laboratories. The resulting adamantyl-substituted pyridinium salt is a valuable building block for further synthetic transformations and a promising scaffold for the development of new therapeutic agents and functional materials. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and successfully incorporate this important reaction into their synthetic repertoire.

References

-

Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]

-

Chad's Prep. (2020, November 5). 7.3 SN1 vs SN2 | Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1-Adamantyl)pyridinium bromide. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). SN1 - Effect of the Solvent. Retrieved from [Link]

-

University of Auckland. (2024, May). Reactions in Sealed Pressure Vessels. Retrieved from [Link]

-

ResearchGate. (n.d.). Adamantylation of Pyridine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines.

-

Reddit. (2023, July 1). Does anyone have any advice/SOPs for organic reactions in glass pressure tubes at high pressures? Retrieved from [Link]

-

National Institutes of Health. (2020, October 28). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Retrieved from [Link]

-

ResearchGate. (2017, August 8). (PDF) Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. Retrieved from [Link]

-

TOPTION Instrument. (2024, August 14). How To Use a High-Pressure Reactor Safely And Efficiently? Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Princeton University. (n.d.). High Pressure Reaction Vessels. Retrieved from [Link]

- Google Patents. (n.d.). RU2515498C1 - Method of producing 1-(adamantyl-1)-pyridinium bromide.

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2023, February 27). Double Glass Reactor Setup: Step-by-Step Installation Guide for Lab Use. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible elementary reaction sequence for catalytic pyridine... | Download Scientific Diagram. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical and thermodynamic properties of the {1-alkyl-1-methylpiperidinium bromide [C1C=2,4PIP][Br], or 1-butylpyridinium bromide, [C4Py][Br], or tri(ethyl)butylammonium bromide [N2,2,2,4] [Br] + water} binary systems. Retrieved from [Link]

Sources

- 1. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(1-Adamantyl)pyridinium Bromide | Research Chemical [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. auckland.ac.nz [auckland.ac.nz]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. reddit.com [reddit.com]

- 9. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(1-Adamantyl)pyridinium bromide | C15H20BrN | CID 13287148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 1-(1-Adamantyl)pyridinium Bromide

Abstract

This technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-(1-Adamantyl)pyridinium bromide (C₁₅H₂₀BrN), a quaternary ammonium salt with applications as a phase-transfer catalyst.[1] This document is designed for researchers, chemists, and drug development professionals, offering an in-depth analysis of the compound's unique spectral features, a detailed experimental protocol for data acquisition, and a thorough interpretation of the resulting spectrum. By elucidating the causal relationships between molecular structure and spectral output, this guide serves as an essential resource for unambiguous structural verification and purity assessment.

Molecular Structure and Spectroscopic Implications

The structure of 1-(1-Adamantyl)pyridinium bromide is defined by two distinct and electronically contrasting moieties: a rigid, saturated adamantyl cage and an aromatic, cationic pyridinium ring.[1] Understanding the inherent properties of each component is fundamental to interpreting its ¹H NMR spectrum.

-

The Adamantyl Cage: This highly symmetrical, strain-free tricyclic alkane (C₁₀H₁₅) provides a lipophilic character to the molecule.[1][2] Its protons are all situated in a saturated, sp³-hybridized environment. Due to the cage's high symmetry, the protons fall into two main groups: the bridgehead methine protons (CH) and the methylene protons (CH₂). In unsubstituted adamantane, these appear as two broad signals.[3][4] In the title compound, the substitution at a bridgehead position (C1) removes some symmetry, but the protons on the cage remain in the shielded, upfield region of the spectrum.[1][2]

-

The Pyridinium Ring: In contrast, the pyridinium ring is a planar, aromatic system. The quaternization of the nitrogen atom gives it a permanent positive charge, which exerts a powerful electron-withdrawing (deshielding) effect on the ring protons.[5] This effect causes the pyridinium protons to resonate at significantly lower fields (higher ppm values) compared to neutral pyridine.[5] The deshielding is most pronounced for the α-protons (H-2', H-6') adjacent to the nitrogen, followed by the γ-proton (H-4'), and finally the β-protons (H-3', H-5').[5]

The juxtaposition of these two moieties results in a ¹H NMR spectrum with signals spread over a wide chemical shift range, from the crowded upfield region of the adamantyl protons to the distinct, downfield region of the pyridinium protons.

Caption: Standardized workflow for ¹H NMR analysis.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 1-(1-Adamantyl)pyridinium bromide is highly characteristic. The analysis involves examining four key features: the number of signals, their chemical shifts, their integration, and their splitting patterns (multiplicity). [6][7]

Pyridinium Proton Assignments (Downfield Region: 8.0 - 9.5 ppm)

The signals in this region are definitive proof of the pyridinium ring's presence. Their downfield position is a direct consequence of the deshielding from the positively charged nitrogen. [5]

-

H-2', H-6' (α-protons): These are the most deshielded protons and appear furthest downfield, typically as a doublet around 9.2-9.4 ppm . Their proximity to the cationic nitrogen results in the strongest inductive and anisotropic effects. [5]The signal integrates to 2H and is split into a doublet by the adjacent β-protons.

-

H-4' (γ-proton): This proton appears as a triplet, usually around 8.6-8.8 ppm . It is deshielded, but less so than the α-protons. [5]It integrates to 1H and is split into a triplet by the two equivalent β-protons on either side.

-

H-3', H-5' (β-protons): These protons resonate furthest upfield within the aromatic region, typically as a triplet (or more complex multiplet) around 8.1-8.3 ppm . This signal integrates to 2H.

Adamantyl Proton Assignments (Upfield Region: 1.8 - 2.5 ppm)

The protons of the adamantyl cage appear in the shielded, aliphatic region of the spectrum. Due to the rigid structure and complex spin-spin coupling, these signals are often broad and may overlap. [1][2]

-

H-β (CH₂) and H-δ (CH₂): The twelve methylene protons of the adamantyl cage typically appear as broad, overlapping multiplets. For simplicity in routine analysis, they can often be assigned to a broad signal centered around 2.2-2.4 ppm , integrating to 12H.

-

H-γ (CH): The three bridgehead methine protons are distinct and often appear as a slightly sharper, broad singlet around 1.8-1.9 ppm , integrating to 3H.

Integration as a Verifiable Metric

The relative area under each peak, or integration, provides a quantitative proton count and is a crucial tool for structural confirmation. [8][9]The expected integration ratio for the pyridinium protons to the adamantyl protons is 5:15, which simplifies to 1:3. A correctly integrated spectrum showing the 2H:1H:2H pattern for the pyridinium ring and a total of 15H for the adamantyl signals provides strong evidence for the correct molecular structure.

Summary of Spectral Data

The following table summarizes the characteristic ¹H NMR data for 1-(1-Adamantyl)pyridinium bromide, typically recorded in DMSO-d₆. Note that exact chemical shifts can vary slightly based on solvent, concentration, and instrument. [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Moiety |

|---|---|---|---|---|

| ~ 9.30 | Doublet (d) | 2H | H-2', H-6' (α-protons) | Pyridinium |

| ~ 8.70 | Triplet (t) | 1H | H-4' (γ-proton) | Pyridinium |

| ~ 8.20 | Triplet (t) | 2H | H-3', H-5' (β-protons) | Pyridinium |

| ~ 2.30 | Broad Multiplet | 12H | H-β, H-δ (CH₂) | Adamantyl |

| ~ 1.85 | Broad Singlet | 3H | H-γ (CH) | Adamantyl |

Conclusion

The ¹H NMR spectrum of 1-(1-Adamantyl)pyridinium bromide provides an unambiguous fingerprint for its structural verification. The key identifying features are the distinct set of deshielded signals between 8.0 and 9.5 ppm, characteristic of a pyridinium cation, and the complex, broad signals in the upfield region between 1.8 and 2.5 ppm, corresponding to the adamantyl cage protons. The correct chemical shifts, multiplicities, and a 5:15 integration ratio between these two regions confirm the compound's identity and purity with high confidence. This guide provides the necessary framework for researchers to confidently perform and interpret this crucial analytical characterization.

References

- BenchChem. (2025). troubleshooting NMR peak assignments for pyridinium salts. BenchChem Technical Support.

- JEOL. (n.d.).

- BenchChem. (n.d.). 1-(1-Adamantyl)pyridinium Bromide | Research Chemical. BenchChem.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog.

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.

- University of Wisconsin-Madison. (n.d.). 1H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Chemistry Department Handout.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.

- Emery Pharma. (2018).

- University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog.

- BenchChem. (2025). Spectroscopic Profile of 1-Iodoadamantane: A Technical Guide. BenchChem Technical Support.

- ChemicalBook. (n.d.). Adamantane(281-23-2) 1H NMR spectrum. ChemicalBook.

- National Center for Biotechnology Information. (n.d.). Adamantane.

Sources

- 1. 1-(1-Adamantyl)pyridinium Bromide | Research Chemical [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]

- 4. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. emerypharma.com [emerypharma.com]

- 8. acdlabs.com [acdlabs.com]

- 9. azooptics.com [azooptics.com]

An In-Depth Technical Guide to 13C NMR Spectral Analysis of Adamantyl Pyridinium Salts

This guide provides a comprehensive exploration of the 13C Nuclear Magnetic Resonance (NMR) spectral analysis of adamantyl pyridinium salts, a class of compounds with growing interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document offers a blend of fundamental principles, practical experimental guidance, and in-depth spectral interpretation, grounded in established scientific literature.

Introduction: The Synergy of Adamantane and Pyridinium in Molecular Design

Adamantyl pyridinium salts represent a fascinating molecular architecture, combining the rigid, lipophilic, and sterically demanding adamantane cage with the versatile, aromatic, and cationic pyridinium ring. This unique amalgamation imparts a range of desirable physicochemical properties, leading to their investigation as novel antimicrobial agents, ionic liquids, and supramolecular building blocks. The precise characterization of these molecules is paramount, and 13C NMR spectroscopy stands as an indispensable tool for elucidating their intricate structures and electronic environments.

This guide will navigate the nuances of 13C NMR as applied to these specific salts, moving beyond a generic overview to address the particular challenges and interpretive subtleties presented by the adamantyl and pyridinium moieties in tandem.

Fundamental Principles of 13C NMR in the Context of Adamantyl Pyridinium Salts

The 13C NMR spectrum of an adamantyl pyridinium salt is a rich tapestry of signals, each providing a window into the molecule's carbon framework. Understanding the factors that govern the chemical shifts (δ) of these signals is the cornerstone of accurate spectral interpretation.

The Adamantyl Cage: A Tale of Two Carbons

The unsubstituted adamantane core, with its high Td symmetry, exhibits only two signals in its 13C NMR spectrum: one for the four methine carbons (CH) and another for the six methylene carbons (CH2). In 1-substituted adamantyl pyridinium salts, this symmetry is broken, leading to a more complex pattern.

-

C1 (Quaternary Carbon): The carbon of the adamantyl cage directly bonded to the pyridinium nitrogen is a quaternary carbon. Its chemical shift is highly informative, being significantly influenced by the electronic nature of the pyridinium ring. This signal is typically found in the range of 60-70 ppm.[1]

-

Methine and Methylene Carbons: The remaining methine (C3, C5, C7) and methylene (C2, C8, C9; C4, C6, C10) carbons of the adamantane cage will exhibit distinct signals, the chemical shifts of which are influenced by their proximity to the pyridinium substituent. Generally, carbons closer to the nitrogen atom will be more deshielded (shifted downfield).

The Pyridinium Ring: The Influence of Quaternization

The quaternization of the pyridine nitrogen atom to form the pyridinium cation results in a significant downfield shift of all pyridinium carbon signals compared to neutral pyridine. This is a direct consequence of the increased positive charge on the nitrogen atom, which deshields the adjacent carbons.

-

C2' and C6' (α-Carbons): These carbons, flanking the positively charged nitrogen, are the most deshielded and typically resonate in the range of 145-150 ppm. Their chemical shifts are particularly sensitive to the nature of substituents on the pyridinium ring and the identity of the counter-ion.

-

C4' (γ-Carbon): The para-carbon is also significantly deshielded, with a chemical shift generally observed between 140-145 ppm.

-

C3' and C5' (β-Carbons): The meta-carbons are the least deshielded of the pyridinium ring carbons, typically appearing in the 125-130 ppm region.

Experimental Protocols: A Self-Validating Approach

The acquisition of high-quality, reproducible 13C NMR spectra of adamantyl pyridinium salts necessitates careful attention to experimental detail. The following protocols are designed to be self-validating, ensuring data integrity.

Sample Preparation: The Foundation of a Good Spectrum

Rationale: The choice of solvent and sample concentration are critical for these often sparingly soluble salts. The solvent must not only dissolve the sample but also be chemically inert and have minimal interfering signals. Concentration affects signal-to-noise and can influence chemical shifts through aggregation effects.

Protocol:

-

Solvent Selection:

-

Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d6) is often the solvent of choice due to its excellent solvating power for ionic compounds and its high boiling point, which is advantageous for variable temperature studies.[2][3]

-

Alternative Choices: Deuterated methanol (CD3OD) or deuterium oxide (D2O) can also be used, depending on the solubility of the specific salt. Be mindful that protic solvents can exchange with any labile protons in the molecule. Chloroform-d (CDCl3) is generally less suitable for these salts due to their ionic nature.

-

-

Concentration Optimization:

-

Initial Concentration: Aim for a concentration of 10-20 mg of the adamantyl pyridinium salt in 0.5-0.7 mL of deuterated solvent.

-

Solubility Check: After adding the solvent, gently warm the sample and sonicate for a few minutes to aid dissolution. Visually inspect for any undissolved solid.

-

Concentration Series (for challenging samples): If line broadening or chemical shift variations are observed, acquiring spectra at different concentrations can help identify and understand aggregation phenomena.[4]

-

-

Internal Standard:

-

Tetramethylsilane (TMS) is the standard reference (0 ppm) for 13C NMR. If using a solvent without TMS, a small amount can be added, or the solvent signal can be used as a secondary reference.[2]

-

NMR Instrument Parameters: Optimizing for a Bulky Salt

Rationale: The quaternary carbons of the adamantyl group and the pyridinium ring often have long relaxation times (T1), which can lead to weak signals in standard 13C NMR experiments. The choice of pulse sequence and acquisition parameters is crucial for obtaining a spectrum with good signal-to-noise for all carbon signals.

Workflow for Parameter Optimization:

Caption: Experimental workflow for 13C NMR analysis of adamantyl pyridinium salts.

Key Parameters:

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is a good starting point.

-

Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary to allow for full relaxation of the quaternary carbons, leading to more quantitative signal intensities.

-

Number of Scans (ns): Due to the low natural abundance of 13C and potentially long T1 values, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

Acquisition Time (aq): A typical acquisition time of 1-2 seconds is usually sufficient.

Interpretation of 13C NMR Spectra: From Data to Structure

The true power of 13C NMR lies in the detailed structural information that can be extracted from the chemical shifts. The following sections provide a guide to interpreting the spectra of adamantyl pyridinium salts, supported by representative data.

Characteristic Chemical Shifts

The table below summarizes the typical 13C NMR chemical shift ranges for the core carbons of 1-(1-adamantyl)pyridinium bromide in DMSO-d6.

| Carbon Atom | Multiplicity | Chemical Shift (δ, ppm) |

| Adamantyl Moiety | ||

| C1 (quaternary) | C | ~65-70 |

| CH | CH | ~35-45 |

| CH2 | CH2 | ~30-40 |

| Pyridinium Moiety | ||

| C2', C6' (α) | CH | ~145-148 |

| C4' (γ) | CH | ~142-145 |

| C3', C5' (β) | CH | ~128-131 |

Note: These are approximate ranges and can be influenced by substituents, counter-ions, and solvent.

The Influence of Substituents

Substituents on either the adamantyl cage or the pyridinium ring can induce significant changes in the 13C NMR spectrum, providing valuable information about their position and electronic nature.

-

Substituents on the Pyridinium Ring: Electron-donating groups (e.g., -CH3, -NH2) will generally cause an upfield shift (to lower ppm) of the pyridinium carbon signals, particularly the carbon to which they are attached and the para-carbon. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) will cause a downfield shift (to higher ppm).

-

Substituents on the Adamantyl Cage: The effect of substituents on the adamantyl carbons is generally predictable based on their inductive and steric effects. Electronegative substituents will deshield nearby carbons.

The Role of the Counter-ion and Solvent

The chemical shifts of the pyridinium carbons, especially the α-carbons, can be influenced by the nature of the counter-ion (e.g., Br-, Cl-, BF4-). This is due to differences in ion-pairing and hydrogen bonding interactions in solution. Similarly, the choice of solvent can alter the chemical shifts due to varying degrees of solvation of the cation and anion. These effects, while often subtle, are important considerations when comparing spectra recorded under different conditions.

Advanced NMR Techniques for Unambiguous Assignment

For complex adamantyl pyridinium salts with multiple substituents, 1D 13C NMR may not be sufficient for a complete and unambiguous assignment of all signals. In such cases, 2D NMR techniques are invaluable.

Logical Relationship of 2D NMR Experiments for Structural Elucidation:

Caption: Interplay of 1D and 2D NMR for structural elucidation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon signal with the signal of the proton(s) directly attached to it. This is extremely useful for assigning the protonated carbons of both the adamantyl and pyridinium moieties.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is crucial for assigning quaternary carbons and for piecing together the molecular framework, especially when dealing with multiple substituents.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to establish the connectivity of the proton spin systems within the molecule.

Common Challenges and Troubleshooting

The unique properties of adamantyl pyridinium salts can sometimes lead to challenges in acquiring and interpreting their 13C NMR spectra.

-

Poor Solubility: As mentioned, these salts can have limited solubility. If sonication and gentle warming are insufficient, trying a different deuterated solvent is the next logical step.

-

Line Broadening: The signals of the carbons α to the nitrogen (C2' and C6') can sometimes be broadened due to the quadrupolar relaxation of the 14N nucleus. This effect is often more pronounced at lower magnetic field strengths.

-

Weak Quaternary Carbon Signals: As discussed, the long T1 relaxation times of quaternary carbons can result in weak signals. Increasing the relaxation delay (d1) and the number of scans (ns) are the primary remedies.

Conclusion

13C NMR spectroscopy is a powerful and indispensable technique for the structural characterization of adamantyl pyridinium salts. A thorough understanding of the fundamental principles governing the chemical shifts of the adamantyl and pyridinium carbons, coupled with meticulous experimental technique, allows for the detailed elucidation of their molecular structure. By employing a combination of 1D and 2D NMR experiments, researchers can confidently assign all carbon signals, even in complex derivatives. This guide provides a solid foundation for scientists working with this promising class of compounds, enabling them to leverage the full potential of 13C NMR in their research and development endeavors.

References

-

Shadrikova, V. A., Golovin, E. V., & Klimochkin, Y. N. (2015). Adamantylation of Pyridine Derivatives. Chemistry of Heterocyclic Compounds, 50(11), 1586–1595. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. [Link]

-

Balaban, A. T., & Wray, V. (1977). 13C n.m.r. spectra of some pyrylium salts and related compounds. Organic Magnetic Resonance, 9(1), 16-22. [Link]

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-426. [Link]

-

Hoffman, R. E. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231. [Link]

-

Gordon, J. E., & SubbaRao, G. (1966). Concentration Effects on the Nuclear Magnetic Resonance of Quaternary Ammonium Salts. The Journal of Physical Chemistry, 70(6), 1957-1961. [Link]

-

Shackman, H. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of The American Society for Mass Spectrometry, 26(1), 159-163. [Link]

-

Dostál, J. (2009). Ph.D. THESIS. Masaryk University. [Link]

-

Giam, C. S., & Ueno, K. (1977). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(7), 453-458. [Link]

-

Jo, T. S. (2011). Synthesis and characterizations of pyridinium salts including poly(pyr. University of Nevada, Las Vegas. [Link]

-

Li, Y., et al. (2025). Synthesis and biological activity study of tanshinone Ⅰ-pyridinium salt derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Grycová, L., Dostál, J., & Marek, R. (2007). Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150-175. [Link]

-

Li, Y., et al. (2025). Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives. European Journal of Medicinal Chemistry. [Link]

-

SpectraBase. (n.d.). 1-(1-Adamantyl)pyridinium bromide. [Link]

-

N-Heterocyclic Carbenes in Organocatalysis. (2012). Chemical Reviews, 112(6), 3341-3378. [Link]

-

Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate. (2021). Organic Syntheses, 98, 289-314. [Link]

-

NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions. (2025). Magnetic Resonance in Chemistry. [Link]

-

Contents 1. 13C NMR spectroscopy • Chemical shift. (n.d.). [Link]

-

NMR Spectroscopic Signatures of Cationic Surface Sites from Supported Coinage Metals Interacting with N-Heterocyclic Carbenes. (2024). Journal of the American Chemical Society. [Link]

-

NMR Spectroscopic Signatures of Cationic Surface Sites from Supported Coinage Metals Interacting with N-Heterocyclic Carbenes. (2024). ETH Research Collection. [Link]

-

¹H-NMR spectra of quaternary ammonium monomers. (2022). ResearchGate. [Link]

-

Study of Ground State Interactions of Enantiopure Chiral Quaternary Ammonium Salts and Amides, Nitroalkanes, Nitroalken. (n.d.). CNR-IRIS. [Link]

Sources

FT-IR Spectroscopy of 1-(1-Adamantyl)pyridinium Bromide: A Definitive Characterization Guide

Topic: FT-IR Spectroscopy of 1-(1-Adamantyl)pyridinium Bromide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-(1-Adamantyl)pyridinium bromide (CAS 19984-57-7) represents a unique class of amphiphilic organic salts, fusing a rigid, lipophilic adamantane cage with a polar, aromatic pyridinium cation.[1] While often utilized as a phase-transfer catalyst or a supramolecular guest, its structural analogs (e.g., amantadine, rimantadine) are pivotal in antiviral therapeutics.

This guide provides a rigorous technical framework for the vibrational characterization of this compound. Unlike simple hydrocarbons, the spectroscopic signature of 1-(1-Adamantyl)pyridinium bromide is governed by the interplay between the

Molecular Architecture & Vibrational Theory

To interpret the FT-IR spectrum accurately, one must deconstruct the molecule into its constituent vibrational moieties.

The Adamantyl Cage (Lipophilic Anchor)

The adamantyl group (

The Pyridinium Cation (Aromatic Head)

The pyridinium ring (

Structural Logic Diagram

The following diagram illustrates the causal link between molecular structure and the observed spectral bands.

Caption: Causal mapping of structural moieties to primary vibrational spectral regions.

Experimental Protocol

For pharmaceutical-grade characterization, the KBr Pellet Method is the gold standard due to its ability to resolve fine splitting patterns in the fingerprint region, which can be obscured by the contact pressure of ATR (Attenuated Total Reflectance) crystals.

Reagents & Equipment

-

Analyte: 1-(1-Adamantyl)pyridinium bromide (>98% purity).[1]

-

Matrix: Spectroscopic grade KBr (dried at 110°C for 24h).

-

Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

-

Desiccant: Silica gel or

(crucial due to hygroscopicity).

Step-by-Step Workflow

-

Pre-Conditioning:

-

Dry the analyte in a vacuum oven at 60°C for 2 hours to remove surface moisture. Why: Quaternary ammonium salts are hygroscopic; water bands (3400 cm⁻¹, 1640 cm⁻¹) will mask critical pyridinium features.

-

-

Grinding (The 1:100 Rule):

-

Mix 2 mg of analyte with 200 mg of KBr.

-

Grind in an agate mortar until a fine, non-reflective powder is achieved. Why: Particle size must be smaller than the IR wavelength (approx. 2-5 µm) to minimize Christiansen effect scattering.

-

-

Pellet Pressing:

-

Apply 8-10 tons of pressure for 2 minutes under vacuum.

-

Inspect pellet: It must be transparent (glass-like). Cloudy pellets indicate moisture or insufficient pressure.

-

-

Acquisition Parameters:

-

Resolution: 2 cm⁻¹ (standard) or 1 cm⁻¹ (for resolving crystal splitting).

-

Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.

-

Background: Fresh air background (or pure KBr background) taken immediately prior.

-

Caption: Validated workflow for preparing high-quality KBr pellets of hygroscopic salts.

Spectral Analysis & Band Assignment

The spectrum of 1-(1-Adamantyl)pyridinium bromide is characterized by three distinct zones. The assignments below synthesize data from adamantane derivatives and pyridinium salts.

Zone I: High Frequency (3150 – 2800 cm⁻¹)

This region differentiates the aromatic "head" from the aliphatic "cage."

| Frequency (cm⁻¹) | Assignment | Origin | Notes |

| 3120 - 3000 | Pyridinium Ring | Weak, sharp bands. Distinctive of | |

| 2930 - 2910 | Adamantyl Cage | Very strong. The asymmetric stretch of the cage methylenes. | |

| 2860 - 2850 | Adamantyl Cage | Strong. Symmetric stretch of the cage methylenes. |

Technical Insight: The intensity ratio of the aliphatic bands (2900 region) to the aromatic bands (>3000) is a quick purity check. A decrease in the 2900 intensity relative to the aromatic bands suggests degradation of the adamantyl cage or contamination with simple pyridine.

Zone II: The "Doublet" Region (1650 – 1450 cm⁻¹)

This is the diagnostic region for the pyridinium cation. Unlike neutral pyridine, which shows bands around 1580 cm⁻¹, the quaternized nitrogen shifts these modes.

| Frequency (cm⁻¹) | Assignment | Origin | Notes |

| 1635 - 1625 | Pyridinium Ring | The "8a" mode (Wilson notation). Often the strongest ring band. | |

| 1585 - 1580 | Pyridinium Ring | The "8b" mode. | |

| 1490 - 1480 | Pyridinium Ring | The "19a" mode. Highly characteristic of pyridinium salts. | |

| 1455 - 1450 | Adamantyl Cage | Scissoring deformation of the cage methylenes. |

Zone III: Fingerprint & Counterion Effects (1200 – 600 cm⁻¹)

The bromide ion is heavy and does not vibrate in the mid-IR, but it influences the lattice energy, affecting the position of the out-of-plane (OOP) bending modes.

| Frequency (cm⁻¹) | Assignment | Origin | Notes |

| 1180 - 1160 | Pyridinium Ring | Sharp band. | |

| 770 - 750 | Pyridinium Ring | "Umbrella" mode. Position sensitive to counterion (Br⁻ vs Cl⁻). | |

| 680 - 670 | Ring Deformation | Pyridinium Ring | In-plane ring deformation. |

Quality Control & Troubleshooting

The Water Artifact

As a bromide salt, the compound is hygroscopic.

-

Symptom: A broad, rounded band centered at 3400 cm⁻¹ and a smaller bend at 1640 cm⁻¹.

-

Impact: The 1640 cm⁻¹ water bend overlaps with the primary pyridinium

stretch (1635 cm⁻¹), leading to false intensity integration. -

Correction: If the 3400 band is >5% transmittance depth, re-dry the sample. Do not rely on software subtraction algorithms for this region.

The Christiansen Effect

-

Symptom: The baseline slopes severely downward at high wavenumbers (4000 to 2000 cm⁻¹), and peaks appear distorted or derivative-shaped.

-

Cause: Particle size of the crystals is close to the wavelength of the IR light, causing scattering rather than absorption.

-

Correction: Grind the sample longer. The mixture must be an impalpable powder before pressing.

References

-

Shadrikova, V. A., et al. (2015).[1][2] Adamantylation of Pyridine Derivatives.[1][3][2][4][5] Chemistry of Heterocyclic Compounds.[2] Available at: [Link]

-

National Institutes of Health (NIH) - PubChem. 1-(1-Adamantyl)pyridinium bromide Compound Summary. Available at: [Link]

-

Pirali, O., et al. (2012). Rotationally resolved infrared spectroscopy of adamantane. Journal of Chemical Physics. Available at: [Link]

Sources

- 1. 1-(1-Adamantyl)pyridinium bromide | C15H20BrN | CID 13287148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. RU2515498C1 - Method of producing 1-(adamantyl-1)-pyridinium bromide - Google Patents [patents.google.com]

- 5. 1-(1-Adamantyl)pyridinium Bromide | Research Chemical [benchchem.com]

Mass Spectrometry Analysis of 1-(1-Adamantyl)pyridinium Bromide: A Technical Guide

Executive Summary

1-(1-Adamantyl)pyridinium bromide (CAS: 19984-57-7) is a quaternary ammonium salt combining a lipophilic adamantane cage with a hydrophilic pyridinium ring.[1] It serves as a critical phase-transfer catalyst (PTC), a supramolecular guest molecule, and a scaffold in antiviral drug synthesis.[1]

This guide provides a definitive protocol for the mass spectrometric characterization of this compound. Unlike standard organic molecules, 1-(1-Adamantyl)pyridinium bromide is a pre-charged ionic species, requiring specific ionization strategies to avoid suppression and ensure accurate mass determination.[1] The methodology detailed here prioritizes Electrospray Ionization (ESI) in positive mode, leveraging the stability of the adamantyl carbocation for structural confirmation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Before initiating MS analysis, the analyst must verify the theoretical parameters of the target cation. In MS analysis of salts, the detected species is the cation, not the neutral salt.

| Parameter | Specification |

| IUPAC Name | 1-(1-Adamantyl)pyridin-1-ium bromide |

| Formula (Salt) | C₁₅H₂₀BrN |

| Formula (Cation) | C₁₅H₂₀N⁺ |

| Molecular Weight (Salt) | 294.23 g/mol |

| Monoisotopic Mass (Cation) | 214.1590 Da (Target m/z) |

| Counterion | Bromide (Br⁻), m/z 78.91 / 80.91 (Negative Mode) |

| Solubility | Soluble in Methanol, Ethanol, Water; Insoluble in non-polar solvents |

Mass Spectrometry Strategy: The "Pre-Charged" Logic

Ionization Source Selection: ESI vs. MALDI

For this specific compound, Electrospray Ionization (ESI) is the superior choice over MALDI or EI.[1]

-

Causality: 1-(1-Adamantyl)pyridinium is already ionic.[1] ESI transfers these pre-existing ions from the liquid to the gas phase without the need for protonation (

) or cationization ( -

Avoidance of EI: Electron Impact (EI) is too hard for quaternary salts, typically leading to thermal degradation prior to ionization, often yielding a spectrum of the volatile degradation products (e.g., adamantene) rather than the intact cation.

Solvent Systems[1]

-

Primary Solvent: Methanol (LC-MS grade).[1]

-

Modifier: Formic acid (0.1%) is not required for ionization (since the analyte is already charged) but may be used to improve spray stability or match LC mobile phases.[1]

-

Avoidance: Avoid high concentrations of non-volatile buffers (phosphate), which suppress the adamantyl-pyridinium signal.[1]

Experimental Protocol

This protocol is designed as a self-validating loop: the presence of the specific fragment ions confirms the validity of the precursor selection.[1]

Step 1: Sample Preparation[1]

-

Stock Solution: Dissolve 1 mg of 1-(1-Adamantyl)pyridinium bromide in 1 mL of Methanol (Concentration: 1 mg/mL or ~3.4 mM).

-

Working Solution: Dilute the stock 1:100 in 50:50 Methanol:Water to achieve ~10 µg/mL.

-

Note: High organic content (MeOH) aids desolvation, while water ensures solubility of the bromide salt.

-

Step 2: Instrument Configuration (Direct Infusion)[1]

-

Flow Rate: 5–10 µL/min.[1]

-

Capillary Voltage: 3.0 – 3.5 kV (Positive Mode).[1]

-

Cone Voltage:

-

Low (15-20V): To preserve the intact cation (

214). -

High (50-70V): To induce In-Source Fragmentation (ISF) for structural elucidation.[1]

-

-

Source Temperature: 100–120 °C (Keep relatively low to prevent thermal dealkylation).

-

Desolvation Gas: Nitrogen (300–500 L/hr).[1]

Step 3: Data Acquisition[1]

-

Full Scan (MS1): Scan range m/z 50–500.[1]

-

Targeted MS/MS: Select m/z 214.16 as the precursor.[1] Apply Collision Energy (CE) ramp: 10–40 eV.

Fragmentation Analysis & Mechanistic Insight[1][9][10]

The fragmentation of 1-(1-Adamantyl)pyridinium is driven by the stability of the adamantyl carbocation.[1] This is a textbook example of Charge-Remote Fragmentation or heterolytic cleavage driven by leaving group stability.

The Primary Pathway: Pyridine Loss

Upon collisional activation, the weakest bond—the

-

Mechanism: The electrons from the

bond move to the positively charged nitrogen of the pyridine ring, neutralizing it. -

Leaving Group: Neutral Pyridine (Mass 79.04 Da).[1]

-

Detected Fragment: 1-Adamantyl Cation (

).[1][2] -

Observation: A dominant peak at m/z 135.12 .[1]

Secondary Pathways: Cage Disintegration

The adamantyl cation (

-

Loss of

: Cleavage of the adamantane cage often yields ions at m/z 93 ( -

Loss of

: Formation of the tropylium-like ion or other stable carbocations.[1]

Visualization of Fragmentation Logic

Figure 1: ESI-MS/MS fragmentation pathway of 1-(1-Adamantyl)pyridinium cation.[1][3] The heterolytic cleavage yielding the stable adamantyl cation is the diagnostic transition.

Method Validation & Troubleshooting

Linearity and Detection Limits

While specific to the instrument, the permanent positive charge allows for low Limits of Detection (LOD).

-

Linear Range: Typically 1 ng/mL to 10 µg/mL.[1]

-

Saturation: Above 50 µg/mL, detector saturation is common due to the high ionization efficiency.[1] Dilute samples if the peak shape flattens.[1]

Common Artifacts

| Artifact | m/z Observed | Cause | Solution |

| Dimerization | 428.32 | Formation of | Dilute sample 10-fold. Increase source temperature.[1] |

| Solvent Adducts | 246.19 | Increase Cone Voltage/Declustering Potential. | |

| Anion Detection | 79/81 | Bromide ions observed if polarity is accidentally switched to Negative Mode.[1] | Ensure Polarity is set to Positive (+) . |

Isotopic Confirmation

The cation

-

Rule of Thumb: The

peak (C-13 isotope) should be approximately -

Validation: If the peak at m/z 215.16 is significantly higher than ~17% relative abundance, suspect co-eluting impurities or isobaric interferences.[1]

References

-

PubChem. (2025).[1] 1-(1-Adamantyl)pyridinium bromide | C15H20BrN.[1][4][2] National Library of Medicine.[1] [Link][1]

-

Shadrikova, V. A., et al. (2015).[1][5] Adamantylation of Pyridine Derivatives. Chemistry of Heterocyclic Compounds. [Link]

-

Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (General reference for ESI fragmentation mechanisms of quaternary ammonium salts).

Sources

- 1. 1-(1-Adamantyl)pyridinium bromide | C15H20BrN | CID 13287148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU2515498C1 - Method of producing 1-(adamantyl-1)-pyridinium bromide - Google Patents [patents.google.com]

- 3. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Synthesis of 1-(1-Adamantyl)pyridinium Bromide

[1][2]

CAS: 19984-57-7 | Formula: C₁₅H₂₀BrN | MW: 294.23 g/mol [1][2][3]

Executive Summary

1-(1-Adamantyl)pyridinium bromide (AdPBr) is a specialized quaternary ammonium salt that bridges the gap between rigid, lipophilic cage hydrocarbons and aromatic cationic headgroups.[1][4] Unlike typical alkyl-pyridinium surfactants, AdPBr possesses a bulky, spherical adamantane tail that confers unique steric demands and high thermal stability (MP >240°C).[1][5]

This guide details the physicochemical profile of AdPBr, focusing on its synthesis challenges (overcoming steric hindrance), spectroscopic signature, and utility as a Phase Transfer Catalyst (PTC) and virological probe.[1]

Part 1: Molecular Architecture & Synthesis[1][2][5]

Structural Analysis

The molecule consists of two distinct domains:[5]

-

The Hydrophobic Tail (Adamantane): A tricyclo[3.3.1.13,7]decane cage.[1][6] It is chemically inert, highly lipophilic, and sterically bulky (diameter ~7 Å).[6]

-

The Hydrophilic Head (Pyridinium): A planar, aromatic cation.[1]

Key Interaction: The bond connecting the bridgehead carbon of the adamantane to the pyridinium nitrogen is sterically crowded. Unlike linear alkyl chains, the adamantyl group prevents close packing of the headgroups, affecting micellization and crystal lattice energy.[5]

Synthesis Protocol: Overcoming Steric Hindrance

Direct quaternization of pyridine with 1-bromoadamantane is difficult because the backside attack required for an Sɴ2 mechanism is impossible at the bridgehead carbon.[1] The reaction proceeds via an Sɴ1 mechanism , relying on the formation of the stable 1-adamantyl cation.[5]

Method A: Catalytic Solvolysis (Recommended)

Rationale:[1] Using a phenolic additive (e.g., 3-hydroxypyridine or phenol) stabilizes the transition state and allows the reaction to proceed at lower temperatures without high-pressure equipment.[1][5]

Protocol:

-

Reagents: Mix 1-bromoadamantane (10.8 g, 50 mmol) and Pyridine (8 mL, 100 mmol).

-

Catalyst: Add 3-hydroxypyridine (0.25 g, 2.5 mmol).

-

Reaction: Heat to 120°C (reflux) for 30 hours .

-

Workup: Cool the mixture. The product precipitates as a solid.[1]

-

Purification: Filter and recrystallize from acetone or ethanol/ether.

-

Yield: ~88% (White crystalline solid).

Method B: High-Temperature (Historical)

Rationale: Brute force thermal energy is used to drive the ionization of the bromide.[1]

-

Conditions: Sealed ampoule, 230°C, 30 hours.

-

Drawback: Lower yield (~69%) and safety risk due to high pressure.[1]

Figure 1: Sɴ1 Reaction Pathway for the synthesis of AdPBr, highlighting the critical cationic intermediate.

Part 2: Physicochemical Characterization[2][5]

Thermal and Solubility Data

AdPBr exhibits high thermal stability due to the efficient packing of the adamantane cage in the solid state, despite the steric bulk.[6]

| Property | Value | Notes |